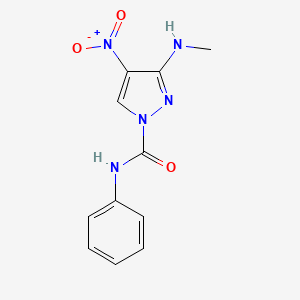

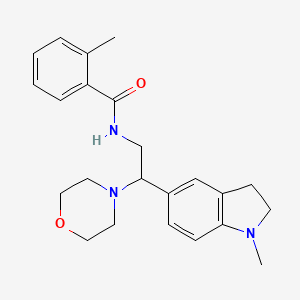

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are bioactive aromatic compounds that have found applications in various fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Specific molecular structure analysis for your compound was not found in the available resources.Chemical Reactions Analysis

Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . Specific chemical reactions involving your compound were not found in the available resources.Physical and Chemical Properties Analysis

Indole compounds are physically crystalline and colorless in nature with specific odors . Specific physical and chemical properties for your compound were not found in the available resources.科学的研究の応用

Corrosion Inhibition

A study by Aouine et al. (2011) described the synthesis of similar compounds, such as N -((tetrazol-5-yl)methyl)benzamide, which have shown inhibiting activity of corrosion for mild steel in acidic media.

Antimicrobial Agents

A paper by Sahin et al. (2012) discusses the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety, similar to the structure , which were found to possess good or moderate antimicrobial activity.

Synthesis and Characterization

The synthesis and characterization of similar compounds, including those with a morpholine moiety, were detailed in a study by Bhat et al. (2018). These compounds were synthesized through a one-pot method and were characterized using various techniques.

Radiolabelling for Imaging

Tsopelas (1999) described the synthesis and radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, using Na 123 I and Na 125 I for potential imaging applications.

Anti-Fatigue Effects

A study by Wu et al. (2014) synthesized a series of benzamide derivatives with potential applications in identifying binding sites for modulators of specific receptors. These compounds were also evaluated for their anti-fatigue effects.

Gastroprokinetic Activity

Research by Kato et al. (1995) synthesized derivatives of benzamide, including those with a morpholine moiety, and evaluated their gastroprokinetic activity, finding some to be potent agents.

作用機序

Target of Action

The primary target of this compound is the ubiquitously expressed E3 ligase protein cereblon (CRBN) . CRBN is a key component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, thereby regulating a variety of cellular processes.

Mode of Action

The compound binds to CRBN and alters the substrate specificity of the CRBN E3 ubiquitin ligase complex . This alteration in substrate specificity leads to the breakdown of intrinsic downstream proteins .

Result of Action

The result of the compound’s action is the breakdown of specific intrinsic downstream proteins . This can lead to the disruption of various cellular processes, potentially making the compound useful for the treatment of certain diseases, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions.

特性

IUPAC Name |

2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-5-3-4-6-20(17)23(27)24-16-22(26-11-13-28-14-12-26)18-7-8-21-19(15-18)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKAMJCBJXAZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2839324.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2839333.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)